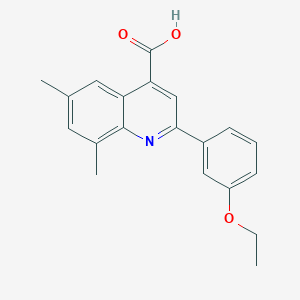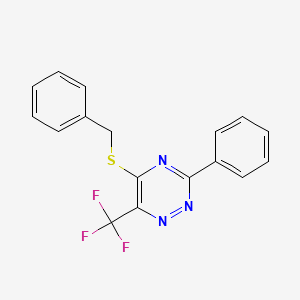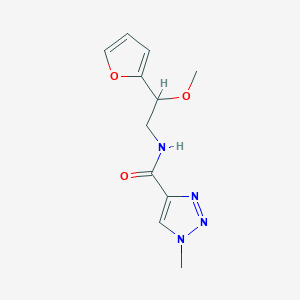![molecular formula C19H20N4O5S B2495123 methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034523-49-2](/img/structure/B2495123.png)
methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, pyrazole, pyridine, and sulfamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. Key steps include:
Formation of the Benzoate Core: This involves esterification reactions where benzoic acid derivatives react with methanol in the presence of acid catalysts.
Introduction of the Pyrazole Group: Pyrazole derivatives are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Pyridine Moiety: Pyridine derivatives are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the pyrazole and pyridine moieties, making it less complex and with different reactivity.
4-Methoxy-3-(pyridin-3-ylmethyl)sulfamoylbenzoate: Similar but without the pyrazole group, affecting its binding properties and reactivity.
Methyl 4-methoxy-3-(pyrazol-4-yl)benzoate: Lacks the pyridine moiety, altering its chemical and biological properties.
Uniqueness
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
特性
IUPAC Name |
methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBEOXWKJGBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2495047.png)



![methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate](/img/structure/B2495053.png)


![methyl 3-{5-[(3-methylbutyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2495056.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

